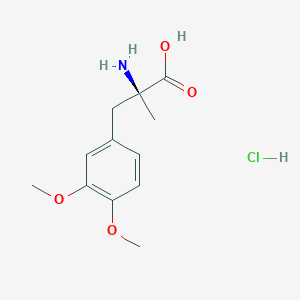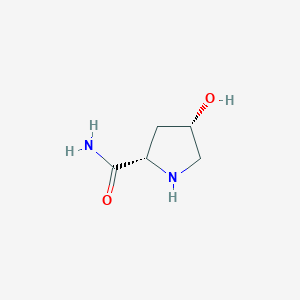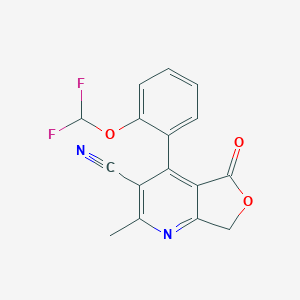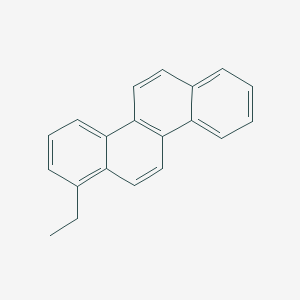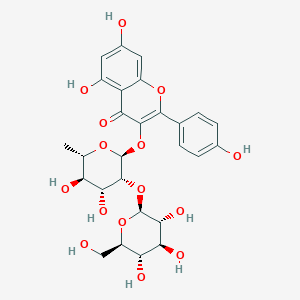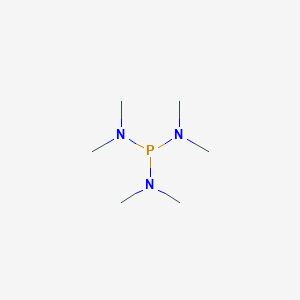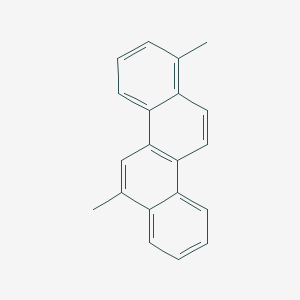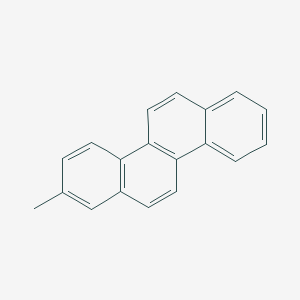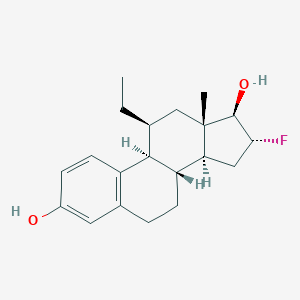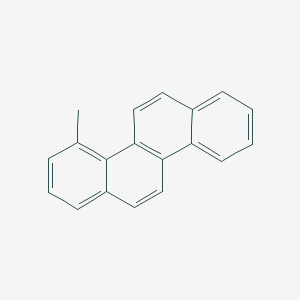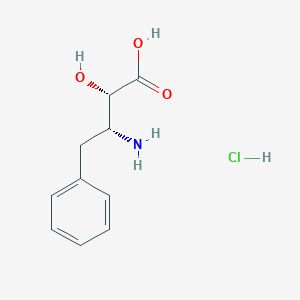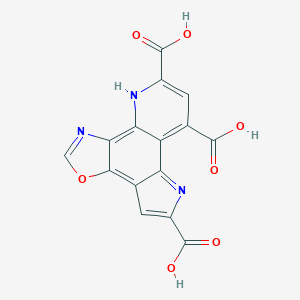
Pyrroloquinoline quinone-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrroloquinoline quinone-oxazole, also known as PQQ-ox, is a redox cofactor that is involved in various biological functions. It was first discovered in bacteria in the 1970s and was later found to be present in higher organisms, including humans. PQQ-ox is a derivative of pyrroloquinoline quinone (PQQ), which is a redox-active compound that acts as a cofactor for several enzymes. PQQ-ox is synthesized by the reaction of PQQ with hydrogen peroxide or other oxidizing agents.
Mecanismo De Acción
The mechanism of action of Pyrroloquinoline quinone-oxazole is not fully understood. It is thought to act as an antioxidant by scavenging free radicals and reactive oxygen species. Pyrroloquinoline quinone-oxazole may also modulate the activity of enzymes involved in energy metabolism and cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Pyrroloquinoline quinone-oxazole has been shown to have a number of biochemical and physiological effects. It has been demonstrated to enhance mitochondrial function and improve energy metabolism in cells. Pyrroloquinoline quinone-oxazole may also protect cells from oxidative stress and prevent cell death. In addition, Pyrroloquinoline quinone-oxazole has been shown to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrroloquinoline quinone-oxazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrroloquinoline quinone-oxazole is also relatively inexpensive compared to other redox cofactors. However, Pyrroloquinoline quinone-oxazole has some limitations for use in lab experiments. It is not as widely studied as other redox cofactors, and its mechanism of action is not well understood. In addition, Pyrroloquinoline quinone-oxazole may have different effects depending on the cell type or experimental conditions used.
Direcciones Futuras
There are several areas for future research on Pyrroloquinoline quinone-oxazole. One area is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area is to study its potential applications in the treatment of neurodegenerative diseases and metabolic disorders. Pyrroloquinoline quinone-oxazole may also have potential applications in the field of regenerative medicine, as it has been shown to enhance mitochondrial function and improve cellular energy metabolism. Finally, further studies are needed to determine the optimal dosage and administration of Pyrroloquinoline quinone-oxazole for therapeutic use.
Métodos De Síntesis
The synthesis of Pyrroloquinoline quinone-oxazole involves the reaction of PQQ with hydrogen peroxide or other oxidizing agents. The reaction is typically carried out in an aqueous solution at room temperature. The yield of Pyrroloquinoline quinone-oxazole can be improved by using excess oxidizing agent or by carrying out the reaction under acidic conditions.
Aplicaciones Científicas De Investigación
Pyrroloquinoline quinone-oxazole has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicine. It has been shown to exhibit antioxidant, neuroprotective, and anti-inflammatory properties. Pyrroloquinoline quinone-oxazole has also been investigated for its potential to enhance cognitive function and improve energy metabolism.
Propiedades
Número CAS |
132847-84-8 |
|---|---|
Nombre del producto |
Pyrroloquinoline quinone-oxazole |
Fórmula molecular |
C15H7N3O7 |
Peso molecular |
341.23 g/mol |
Nombre IUPAC |
5-oxa-3,10,16-triazatetracyclo[10.4.0.02,6.07,11]hexadeca-1,3,6,8,10,12,14-heptaene-9,13,15-tricarboxylic acid |
InChI |
InChI=1S/C15H7N3O7/c19-13(20)4-1-6(14(21)22)18-10-8(4)9-5(2-7(17-9)15(23)24)12-11(10)16-3-25-12/h1-3,18H,(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
ZHCMASFGIOURIO-UHFFFAOYSA-N |
SMILES isomérico |
C1=C(C2=C(C3=C(C4=C2NC(=C4)C(=O)O)OC=N3)N=C1C(=O)O)C(=O)O |
SMILES |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
SMILES canónico |
C1=C(NC2=C3C(=C4C=C(N=C4C2=C1C(=O)O)C(=O)O)OC=N3)C(=O)O |
Otros números CAS |
132847-84-8 |
Sinónimos |
PQQ-oxazole pyrroloquinoline quinone-oxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



